Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate
Description
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate is a cyclopentene derivative featuring a hydroxymethyl (-CH₂OH) group and a methyl carboxylate ester (-COOCH₃) at the 1-position of the five-membered ring. The compound’s structure combines the reactivity of a conjugated diene (due to the cyclopent-3-ene backbone) with the polarity of hydroxyl and ester functional groups, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3,9H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRYGJGMDDALOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Methyl 1-(carboxymethyl)cyclopent-3-ene-1-carboxylate.
Reduction: Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares structural features and functional groups of methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate with related compounds:
Key Observations:
- Ring Saturation and Reactivity: The target compound’s cyclopent-3-ene ring offers moderate reactivity compared to the fully saturated cyclopentane in methyl 3-aminocyclopentanecarboxylate and the highly conjugated diene in methyl cyclopenta-1,3-diene-1-carboxylate . The latter’s diene system enables Diels-Alder reactions, whereas the target compound’s mono-ene structure may limit such applications.
- Functional Group Influence: The hydroxymethyl group (-CH₂OH) in the target compound enhances hydrophilicity compared to the amino (-NH₂) group in methyl 3-aminocyclopentanecarboxylate or the difluoromethylenyl (-CF₂=CH-) group in derivatives.
Physical and Spectroscopic Properties
NMR data from analogs provides insight into electronic environments:
Analysis:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
